2-([1,1'-Biphenyl]-2-yloxy)aniline
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Overview
Description
2-([1,1’-Biphenyl]-2-yloxy)aniline is an organic compound that features a biphenyl group linked to an aniline moiety through an ether linkage
Preparation Methods
The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)aniline typically involves the reaction of 2-bromobiphenyl with aniline in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the aniline attacks the brominated biphenyl to form the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
2-([1,1’-Biphenyl]-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like halogens
Scientific Research Applications
2-([1,1’-Biphenyl]-2-yloxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its aromatic structure.
Industry: Used in the production of polymers and other materials with specific electronic properties
Mechanism of Action
The mechanism by which 2-([1,1’-Biphenyl]-2-yloxy)aniline exerts its effects depends on its interaction with molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-([1,1’-Biphenyl]-2-yloxy)aniline include:
Biphenyl: Lacks the aniline moiety and ether linkage, making it less versatile in chemical reactions.
Aniline: Lacks the biphenyl group, limiting its applications in materials science.
2-Phenoxyaniline: Similar structure but with a single phenyl ring instead of a biphenyl group, affecting its chemical properties and reactivity
Biological Activity
2-([1,1'-Biphenyl]-2-yloxy)aniline is a biphenyl ether derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions with biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways.
Key Mechanisms:
- Inhibition of Quorum Sensing: Research indicates that biphenyl derivatives can inhibit quorum sensing in bacteria such as Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence factor production .
- Antitumor Activity: Compounds similar to this compound have been reported to exhibit inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), suggesting potential applications in cancer therapy .
Table 1: Biological Activities of Related Compounds
Case Studies
Case Study 1: Quorum Sensing Inhibition
A study focused on the identification of new PqsR antagonists demonstrated that biphenyl derivatives could significantly inhibit the production of virulence factors in Pseudomonas aeruginosa. The compound exhibited an IC50 value of 0.25 µM against the PAO1-L strain, showcasing its potential as a therapeutic agent against biofilm-associated infections .
Case Study 2: Antitumor Activity
Research on bis-aryl ethers revealed that certain derivatives possess high potency against mutant forms of EGFR while exhibiting lower toxicity towards wild-type EGFR. This selectivity suggests a promising therapeutic window for treating cancers driven by EGFR mutations . Although specific data for this compound remains limited, its structural similarities imply potential efficacy.
Properties
IUPAC Name |
2-(2-phenylphenoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c19-16-11-5-7-13-18(16)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXVLJIIPGSHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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